4-(2,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds and combines elements from both pyrimidine and benzimidazole.
- The core structure consists of a dihydropyrimidine fused with a benzimidazole ring system.
- The compound’s chemical formula is C24H22N4O3.
- It exhibits interesting pharmacological properties, making it a subject of scientific interest.
Preparation Methods
- The synthesis of this compound involves the Biginelli reaction, a multicomponent reaction.
- Starting materials include 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea.
- The reaction is catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as the solvent.
- The molecular structure is confirmed by FTIR, HRESIMS, and 1D/2D NMR techniques .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- In chemistry, it serves as a versatile building block for designing novel heterocyclic compounds.
- In biology, researchers explore its potential as an enzyme inhibitor or receptor modulator.
- In medicine, it could be relevant for drug discovery due to its unique structure.
- In industry, it may find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
- While there are related heterocyclic compounds, this specific combination of fused rings makes it distinctive.
- Similar compounds include other dihydropyrimidines, benzimidazoles, and heterostilbenes.
Properties
Molecular Formula |
C27H26N4O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H26N4O3/c1-16-9-11-18(12-10-16)29-26(32)24-17(2)28-27-30-21-7-5-6-8-22(21)31(27)25(24)20-14-13-19(33-3)15-23(20)34-4/h5-15,25H,1-4H3,(H,28,30)(H,29,32) |
InChI Key |
QNJGYXJXCDFTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=C(C=C(C=C5)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.